(R)-Cbz-3-amino-3-phenylpropan-1-ol (R)-Cbz-3-amino-3-phenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556990
InChI: InChI=1S/C17H19NO3/c18-15(14-9-5-2-6-10-14)11-16(19)17(20)21-12-13-7-3-1-4-8-13/h1-10,15-16,19H,11-12,18H2/t15?,16-/m1/s1
SMILES: C1=CC=C(C=C1)COC(=O)C(CC(C2=CC=CC=C2)N)O
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

(R)-Cbz-3-amino-3-phenylpropan-1-ol

CAS No.:

Cat. No.: VC13556990

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-Cbz-3-amino-3-phenylpropan-1-ol -

Specification

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name benzyl (2R)-4-amino-2-hydroxy-4-phenylbutanoate
Standard InChI InChI=1S/C17H19NO3/c18-15(14-9-5-2-6-10-14)11-16(19)17(20)21-12-13-7-3-1-4-8-13/h1-10,15-16,19H,11-12,18H2/t15?,16-/m1/s1
Standard InChI Key WHVXRUXLNLPXOI-OEMAIJDKSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@@H](CC(C2=CC=CC=C2)N)O
SMILES C1=CC=C(C=C1)COC(=O)C(CC(C2=CC=CC=C2)N)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CC(C2=CC=CC=C2)N)O

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of (R)-Cbz-3-amino-3-phenylpropan-1-ol (CAS: 888298-05-3) comprises a central carbon atom bonded to an amino group protected by a carbobenzoxy (Cbz) group, a hydroxyl group, and a phenyl substituent . The stereogenic center at the C3 position confers enantiomeric specificity, which is crucial for its biological activity. The Cbz group enhances solubility in organic solvents and stabilizes the amino group during synthetic reactions.

The compound’s three-dimensional arrangement influences its interactions with biological targets. For instance, the (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart (CAS: 869468-32-6), underscoring the importance of stereochemical control in drug design .

Synthesis and Manufacturing Methodologies

Asymmetric Synthesis Techniques

(R)-Cbz-3-amino-3-phenylpropan-1-ol is typically synthesized via asymmetric catalysis or enzymatic resolution. Chiral catalysts, such as rhodium complexes or lipases, enable enantioselective formation of the target molecule. A common route involves the reduction of a ketone precursor followed by Cbz protection under Schotten-Baumann conditions.

Purification and Quality Control

Industrial-scale production employs high-performance liquid chromatography (HPLC) or crystallization to achieve ≥98% purity . MolCore BioPharmatech reports compliance with ISO standards, ensuring batch-to-batch consistency for pharmaceutical applications .

Table 1: Key Synthetic Parameters

ParameterValueSource
Purity≥98%
Enantiomeric Excess (ee)≥98%
Yield (Typical)70–85%

Physicochemical Properties

The compound’s molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol . Its logP (XLogP3) of 2.6 indicates moderate lipophilicity, facilitating membrane permeability in drug candidates .

Table 2: Physicochemical Profile

PropertyValueSource
Melting Point483.3°C (at 760 mmHg)
Boiling PointNot reported
SolubilityDMSO, methanol, chloroform
Rotatable Bonds7

Applications in Pharmaceutical Development

Beta-Adrenoceptor Agonist Synthesis

The compound serves as a precursor to beta-agonists, where its hydroxyl and amino groups participate in key coupling reactions. For example, it is used in the synthesis of fenoterol, a bronchodilator, by facilitating stereoselective β-hydroxylation.

Peptide Mimetics and PROTACs

Recent studies highlight its role in constructing peptide mimetics and proteolysis-targeting chimeras (PROTACs), leveraging the Cbz group’s orthogonal protection strategy.

Regulatory and Industrial Perspectives

MolCore BioPharmatech and Angene Chemical dominate global supply, adhering to Good Manufacturing Practice (GMP) guidelines . Regulatory filings emphasize the compound’s role in abbreviated new drug applications (ANDAs) for generic pharmaceuticals .

Future Directions

Advances in continuous-flow chemistry and biocatalysis promise to enhance the sustainability of (R)-Cbz-3-amino-3-phenylpropan-1-ol synthesis. Additionally, its exploration in covalent inhibitor design represents an emerging frontier.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator